2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C27H22ClFN4O3 and its molecular weight is 504.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and molecular docking studies, highlighting its antibacterial and antifungal properties.
- Molecular Formula : C27H22ClFN4O3
- Molecular Weight : 504.9 g/mol
- CAS Number : 1189449-63-5
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available indole derivatives and incorporating various functional groups to enhance biological activity. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Antibacterial Activity
The antibacterial activity of the compound was assessed against various Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) methods. The results are summarized in the following table:
Bacterial Strain | MIC (µM) | MBC (µM) |
---|---|---|
Staphylococcus aureus | 1.99 | 3.98 |
Escherichia coli | 1.67 | 3.68 |
Bacillus cereus | 3.69 | 7.38 |
Pseudomonas aeruginosa | 2.08 | 16.67 |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with MIC values as low as 1.99 µM, indicating potent efficacy in inhibiting bacterial growth .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrated antifungal activity. The following table presents the antifungal evaluation results:
Fungal Strain | MIC (µM) | MFC (µM) |
---|---|---|
Candida albicans | 2.31 | 3.67 |
Aspergillus niger | 4.00 | 8.01 |
The most potent antifungal activity was observed against Candida albicans, with an MIC of 2.31 µM, suggesting its potential application in treating fungal infections .
Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction of the compound with specific bacterial and fungal targets. The docking results indicated favorable binding affinities with key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
Key Findings:
- The compound showed strong binding interactions with enzymes like transpeptidase in bacteria and lanosterol demethylase in fungi.
- Docking scores indicated that the compound could effectively inhibit these targets, supporting its potential as a therapeutic agent.
Case Studies
Recent studies have highlighted the effectiveness of similar pyrimidoindole derivatives in clinical settings. For instance, a related compound demonstrated significant anti-leukemic activity in vitro, paving the way for further exploration of pyrimidoindole derivatives in cancer therapy .
Propriétés
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN4O3/c1-36-20-9-6-17(7-10-20)13-30-24(34)15-33-23-11-8-19(29)12-21(23)25-26(33)27(35)32(16-31-25)14-18-4-2-3-5-22(18)28/h2-12,16H,13-15H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRADKBGUJJSSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.